REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[N+:4]([O-])[C:3]=1[C:9]#[N:10].O=P(Cl)(Cl)[Cl:13]>>[Cl:13][C:5]1[N:4]=[C:3]([C:9]#[N:10])[C:2]([CH3:1])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
8.42 g
|
Type
|
reactant
|
Smiles
|
CC1=C([N+](=CC=C1)[O-])C#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The resulting beige precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C#N)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |